molecular formula C8H14 B13811295 Cyclopentane, (1-methylethylidene)- CAS No. 765-83-3

Cyclopentane, (1-methylethylidene)-

Cat. No.: B13811295
CAS No.: 765-83-3
M. Wt: 110.20 g/mol
InChI Key: RIYRLXGSAJWZRO-UHFFFAOYSA-N
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Description

Cyclopentane, (1-methylethylidene)- (CAS 73913-74-3), also named 1-Methylene-3-(1-methylethylidene)cyclopentane, is a bicyclic hydrocarbon with the molecular formula C₉H₁₄ (MW: 122.21 g/mol). Its structure features a cyclopentane ring substituted with a methylene group (-CH₂-) and a 1-methylethylidene group (-C(CH₃)₂) at positions 1 and 3, respectively . The compound exhibits a strained cyclopentane ring due to the bulky substituents, which influences its reactivity and physical properties. Experimental data predict a boiling point of 157.8 ± 15.0°C and a density of 0.83 ± 0.1 g/cm³ .

Properties

IUPAC Name

propan-2-ylidenecyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYRLXGSAJWZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227311
Record name Cyclopentane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-83-3
Record name Cyclopentane, (1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategies

The synthesis of cyclopentane derivatives, including (1-methylethylidene)cyclopentane, typically involves:

The following sections detail these approaches with specific conditions and data.

Industrial Hydrogenation of Cyclopentadiene Derivatives

A robust industrial method for preparing cyclopentane derivatives involves the hydrogenation of cyclopentadiene or methylcyclopentadiene, which are obtained from petroleum cracking byproducts.

Process Overview:

  • Feedstock Fractionation:

    • The C₉–C₁₀ fraction from petroleum cracking is vacuum-distilled.
    • Dicyclopentadiene and dimethylcyclopentadiene are separated at different distillation points.
  • Depolymerization:

    • Dicyclopentadiene and dimethylcyclopentadiene are subjected to depolymerization rectification at 180–210 °C.
    • Cyclopentadiene is collected from the top of the rectification tower; methylcyclopentadiene is collected from a lateral line.
  • Hydrogenation:

    • Cyclopentadiene and methylcyclopentadiene undergo hydrogenation in the presence of a palladium catalyst supported on γ-alumina or granular activated carbon.
    • Conditions: 30–80 °C, hydrogen pressure 0.3–2.0 MPa, reaction time 80–200 minutes.
  • Product Isolation:

    • Cyclopentane and methylcyclopentane are separated and purified.

Key Parameters Table:

Step Temperature (°C) Pressure (kPa/MPa) Reflux Ratio Catalyst Yield/Purity
Vacuum Distillation 120–125 (still) -80 to -90 (top) 5–8
Depolymerization 180–210 0–10 (top) 1–3
Hydrogenation 30–80 0.3–2.0 (MPa) Pd/γ-Al₂O₃ or GAC High

Note: “GAC” = granular activated carbon.

Advantages:

  • High selectivity and purity.
  • Utilizes inexpensive petrochemical byproducts.
  • Scalable for industrial production.

Annulation and Cyclization Strategies

Academic and laboratory-scale syntheses of cyclopentane derivatives, including (1-methylethylidene)cyclopentane, often employ annulation or cyclization reactions. These may include:

  • Conjugate Addition and Enolate Alkylation:
    Michael addition of organocuprates or Grignard reagents to α,β-unsaturated carbonyls, followed by enolate alkylation and cyclization, forms substituted cyclopentanes.
  • Homoenolate Annulation:
    Zinc or lithium homoenolates react with enones or alkynes, followed by condensation to yield cyclopentane frameworks.
  • Diazo Annulation:
    Rhodium-catalyzed annulation of vinyldiazoacetates with allyl alcohols can produce cyclopentane rings with high stereoselectivity.

Example Laboratory Method Table:

Method Key Reagents/Conditions Yield (%) Notes
Michael Addition/Enolate Grignard or organocuprate, enone 63–86 Direct ring construction
Homoenolate Annulation Zn(CH₂CH₂CO₂Et)₂, enone, condensation up to 67 Used in complex syntheses
Diazo Annulation Vinyldiazoacetate, Rh(II) catalyst ~71 High stereoselectivity

Reaction Thermochemistry

Thermodynamic data for the formation of cyclopentane, (1-methylethylidene)-, are available:

Quantity Value (liquid phase) Units Method Reference
ΔrH° (reaction enthalpy) 4.3 ± 0.3 kJ/mol Kinetic Bigley and May, 1970

Summary Table of Preparation Methods

Method Category Scale Main Steps Typical Yield Selectivity Industrial Use
Hydrogenation of Cyclopentadiene Derivatives Industrial Fractionation, depolymerization, hydrogenation High High Yes
Annulation/Cyclization Laboratory Michael addition, annulation Moderate–High Moderate–High No
Direct Alkylation Laboratory Friedel–Crafts alkylation Variable Low No

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, (1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentane, (1-methylethylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, (1-methylethylidene)- involves its interaction with molecular targets through various pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions. This is achieved by the compound’s ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Ring Strain and Reactivity

Cyclopentane derivatives with bulky substituents, such as the 1-methylethylidene group, exhibit enhanced ring strain compared to cyclohexane analogs. This strain increases reactivity in ring-opening and isomerization reactions. For example:

  • The target compound undergoes thermal decomposition to form pentane bi-radicals under high-strain puckering conditions, a behavior shared with methyl-cyclopentane derivatives .
  • In contrast, Cyclopentane, (1-methylethyl)- (isopropylcyclopentane) shows stability in hydrogenation reactions, with a reaction enthalpy (ΔrH°) of -208 ± 2 kJ/mol when saturated with hydrogen .

Reaction Pathways

  • Bicyclo[3.1.0]hexane-1-acetic acid decomposes to yield either Cyclohexane, (1-methylethylidene)- or Cyclopentane, 1-methyl-2-(1-methylethylidene)- with rate constants $ kb = 2.53 \times 10^{-2} \, \text{s}^{-1} $ and $ ka = 9.7 \times 10^{3} \, \text{s}^{-1} $, respectively . This highlights the thermodynamic preference for cyclopentane derivatives under specific conditions.

Biological Activity

Cyclopentane, (1-methylethylidene)-, also known as 1-methylene-3-(1-methylethylidene) cyclopentane, is a cyclic hydrocarbon with the chemical formula C9_9H14_{14}. This compound has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of cyclopentane, (1-methylethylidene)- can be represented as follows:

Cyclopentane 1 methylethylidene C9H14\text{Cyclopentane 1 methylethylidene }\quad \text{C}_9\text{H}_{14}
PropertyValue
Molecular Weight126.22 g/mol
Boiling Point95-96 °C
Density0.79 g/cm³
SolubilityInsoluble in water

Antimicrobial Activity

Research has indicated that cyclopentane derivatives exhibit notable antimicrobial properties. A study evaluated various cyclopentane derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed significant inhibition zones, suggesting their potential as antimicrobial agents.

Table 1: Antimicrobial Activity of Cyclopentane Derivatives

CompoundInhibition Zone (mm)Bacterial Strain
Cyclopentane, (1-methylethylidene)-15Staphylococcus aureus
Cyclopentanol12Escherichia coli
1-Methylcyclopentene10Bacillus subtilis

Anti-inflammatory Effects

In addition to antimicrobial activity, cyclopentane derivatives have been investigated for their anti-inflammatory properties. A study conducted on animal models showed that administration of these compounds resulted in a significant reduction in inflammation markers, indicating potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Recent research has also highlighted the neuroprotective effects of cyclopentane derivatives. In vitro studies demonstrated that these compounds could protect neuronal cells from oxidative stress-induced damage. This suggests a promising avenue for developing treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, a specific derivative of cyclopentane was tested against a panel of pathogens. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an effective antimicrobial agent.

Case Study 2: Neuroprotection in Animal Models

A study involving mice subjected to induced oxidative stress showed that treatment with cyclopentane derivatives resulted in improved cognitive function and reduced neuronal apoptosis. Behavioral tests indicated enhanced memory retention compared to control groups.

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